CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)
Description
Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) is a copper(I) coordination complex featuring three triphenylphosphine (PPh₃) ligands and one chloride ion. The compound is notable for its trigonal planar geometry, typical of copper(I) complexes, which is stabilized by the strong π-accepting properties of PPh₃. Synthesized via the reaction of copper(I) chloride with excess triphenylphosphine in non-polar solvents like dichloromethane or chloroform, this complex exhibits high solubility in organic solvents and serves as a precursor in catalytic applications, including cross-coupling reactions and photoluminescent material synthesis .
Key properties:
- Molecular formula: C₅₄H₄₅ClCuP₃
- Molecular weight: ~885.87 g/mol (calculated from Cu = 63.55, Cl = 35.45, PPh₃ = 262.29 × 3)
- Crystal system: Monoclinic (based on analogous copper(I)-PPh₃ complexes) .
Properties
CAS No. |
15709-76-9 |
|---|---|
Molecular Formula |
C54H45ClCuP3 |
Molecular Weight |
885.855383 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Alternative solvents such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) have been explored. While CH₂Cl₂ enhances reaction rates due to higher polarity, it may co-crystallize with the product, necessitating additional purification steps. Acetonitrile, though less effective in solubilizing , has been used in catalytic systems requiring lower temperatures.
Temperature and Time
Room-temperature reactions (20–25°C) are standard, but elevated temperatures (40–50°C) reduce reaction times from 24 hours to 6–8 hours without compromising yield. Prolonged heating (>50°C) risks ligand degradation and copper oxidation.
Ligand Modifications
Substituting with bulkier phosphines (e.g., tricyclohexylphosphine) alters steric hindrance, but such variants often result in lower yields (<60%) due to reduced copper-ligand stability.
Alternative Synthetic Routes
Reductive Methods Using Copper(II) Precursors
Copper(II) chloride () can be reduced in situ with ascorbic acid or hydrazine in the presence of :
This method avoids handling air-sensitive but introduces additional purification challenges to remove reducing agents.
Table 2: Reductive Synthesis Parameters
| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (by HPLC) |
|---|---|---|---|---|
| Ascorbic acid | THF | 25 | 65 | 92 |
| Hydrazine hydrate | CH₂Cl₂ | 0 | 58 | 88 |
Halide Abstraction from Dichloromethane
In a novel approach, chloride ligands are abstracted from using strong Lewis acids (e.g., ), generating intermediates that subsequently bind chloride. This method is less common due to the toxicity of and lower yields (~50%).
Purification and Characterization
Recrystallization Techniques
Recrystallization from dichloromethane/hexane (1:4 v/v) produces crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes inclusion of solvent molecules.
Spectroscopic Confirmation
-
IR Spectroscopy : Absence of stretches above 300 cm⁻¹ confirms chloride coordination.
-
¹H NMR : Aromatic protons of resonate at δ 7.2–7.6 ppm, with no free signals (δ 7.8 ppm).
-
X-ray Crystallography : Distorted tetrahedral geometry around copper, with average bond lengths of 2.28 Å.
Table 3: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Cu-P bond length (Å) | 2.28 ± 0.02 | |
| P-Cu-P bond angle (°) | 109.5 | |
| Crystal system | Monoclinic |
Industrial and Scalability Considerations
While laboratory-scale syntheses are well-established, industrial production faces challenges:
-
Cost of : High ligand costs necessitate ligand recycling strategies.
-
Oxidation Risks : Large-scale reactions require rigorous oxygen exclusion, often achieved via continuous-flow systems.
-
Waste Management : Halogenated solvent disposal mandates adherence to environmental regulations.
Recent Innovations and Case Studies
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 60°C) reduces reaction times to 1–2 hours with yields comparable to conventional methods. This technique is energy-efficient but requires specialized equipment.
Biocompatible Syntheses for Medicinal Applications
A 2023 study demonstrated the synthesis of in aqueous micelles using biodegradable surfactants, achieving 70% yield under aerobic conditions. This method aligns with green chemistry principles but sacrifices crystallinity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Standard (CuCl + PPh₃) | High purity, scalable | Air-sensitive reagents | 75–85 |
| Reductive (CuCl₂) | Avoids handling | Byproduct removal required | 55–65 |
| Microwave-assisted | Rapid, energy-efficient | Equipment costs | 70–80 |
Chemical Reactions Analysis
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .
Scientific Research Applications
Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as coupling reactions and cycloadditions.
Material Science: The compound is used in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Observations :
Metal Center Influence :
- Copper(I) complexes (e.g., CuCl(PPh₃)₃) are more oxidation-sensitive than rhodium(I) analogs (e.g., RhCl(PPh₃)₃), which exhibit higher thermal stability (mp 159°C for Rh complex) .
- Rhodium complexes often show superior catalytic activity in hydrogenation reactions, while copper(I) complexes excel in photoluminescence and cross-coupling catalysis .
Ligand and Anion Effects: Substituting Cl⁻ with Br⁻ or NO₃⁻ alters solubility and reactivity. For example, [Cu(PPh₃)₂(pymtH)Br] forms monoclinic crystals with a Cu-S bond length of 2.352 Å, distinct from the trigonal planar CuCl(PPh₃)₃ . Bulky ligands (e.g., L1 in [Cu(L1)(PPh₃)₂]NO₃) induce polymeric structures, impacting catalytic selectivity .
Solvent Polarity: Polar solvents (e.g., ethanol) favor coordination of anions like Cl⁻ or Br⁻, while non-polar solvents (e.g., CHCl₃) stabilize complexes with weakly coordinating anions (e.g., NO₃⁻) .
Functional and Application Comparisons
Key Observations :
Photoluminescence: CuCl(PPh₃)₃ exhibits moderate emission due to metal-to-ligand charge transfer (MLCT), while [Cu(L1)(PPh₃)₂]NO₃ shows enhanced luminescence from ligand-centered transitions . Copper chlorophylls (Cu(II)-porphyrin complexes) display intense red fluorescence but differ in oxidation state and biological relevance .
Catalytic Performance: CuCl(PPh₃)₃ is a versatile catalyst for Sonogashira coupling, whereas RhCl(PPh₃)₃ is preferred for hydrogenation due to Rh's higher electron density .
Research Findings and Trends
- Structural Dynamics: X-ray studies reveal that solvent polarity dictates whether chloride acts as a ligand (non-polar solvents) or counterion (polar solvents) in copper(I)-PPh₃ complexes .
- Emerging Applications : CuCl(PPh₃)₃ derivatives are being explored for OLEDs due to tunable emission, while rhodium analogs remain niche in industrial catalysis .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing chlorotris(triphenylphosphine)copper(I) with high purity?
- Methodological Answer : Synthesis involves reducing copper(II) salts in the presence of triphenylphosphine (PPh₃) under inert conditions. Critical steps include:
- Stoichiometric control : Ensure a 1:3 molar ratio of CuCl to PPh₃ to avoid side products.
- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent oxidation of the Cu(I) center.
- Purification : Recrystallization from dichloromethane/hexane mixtures yields >98% purity, validated via elemental analysis and NMR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of chlorotris(triphenylphosphine)copper(I)?
- Methodological Answer : A multi-technique approach is recommended:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves Cu-P bond lengths (typically 2.2–2.3 Å) and confirms tetrahedral geometry.
- UV-Vis spectroscopy : Identifies d→d transitions (~450 nm) and ligand-to-metal charge transfer (LMCT) bands.
- Cyclic voltammetry : Measures redox stability; Cu(I)/Cu(II) oxidation potentials (~+0.5 V vs. Ag/AgCl) indicate susceptibility to aerial oxidation .
- Data Validation : Cross-reference results with computational studies (e.g., DFT calculations) to resolve ambiguities in electronic structure .
Advanced Research Questions
Q. What experimental design strategies optimize chlorotris(triphenylphosphine)copper(I) as a catalyst in cross-coupling reactions?
- Methodological Answer : Utilize factorial design to isolate critical variables:
- Factors : Ligand ratio, solvent polarity (e.g., THF vs. DMF), and reaction temperature.
- Response variables : Reaction yield, catalyst turnover number (TON).
- Example : A 2³ factorial design revealed that ligand excess (PPh₃:Cu = 4:1) in THF at 60°C maximizes TON by stabilizing the active Cu(I) species .
- Contradiction Resolution : If catalytic activity declines unexpectedly, assess copper oxidation states via X-ray photoelectron spectroscopy (XPS) to detect Cu(II) impurities .
Q. How can AI-driven simulations enhance mechanistic studies of chlorotris(triphenylphosphine)copper(I) in catalysis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction kinetics:
- Parameter optimization : Train ML models on datasets of reaction rates, solvent effects, and ligand steric parameters.
- Real-time adjustments : AI algorithms predict optimal conditions (e.g., solvent/base combinations) for Suzuki-Miyaura couplings, reducing trial-and-error experimentation .
Q. What factors contribute to discrepancies in reported catalytic efficiencies of chlorotris(triphenylphosphine)copper(I)?
- Methodological Answer : Common pitfalls include:
- Ambient degradation : Inconsistent inert-atmosphere handling leads to Cu(II) contamination. Mitigate via rigorous glovebox protocols.
- Solvent impurities : Trace water in solvents deactivates the catalyst. Use molecular sieves for drying.
- Substrate scope limitations : Electron-deficient aryl halides may require co-catalysts (e.g., iodide salts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
